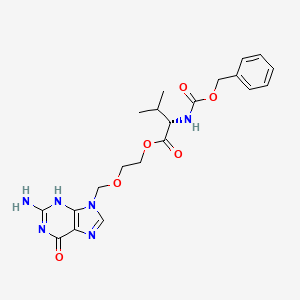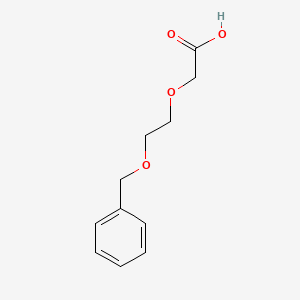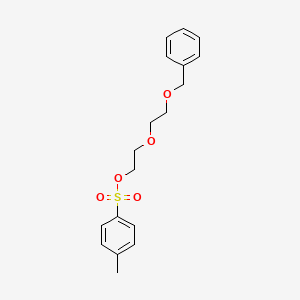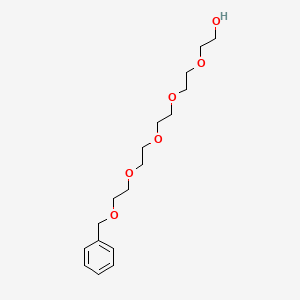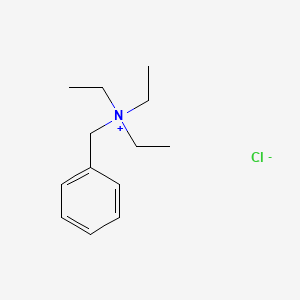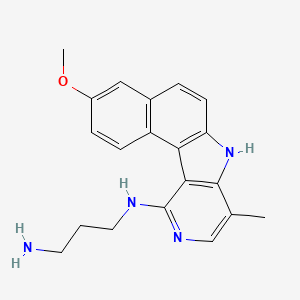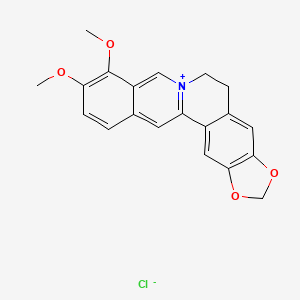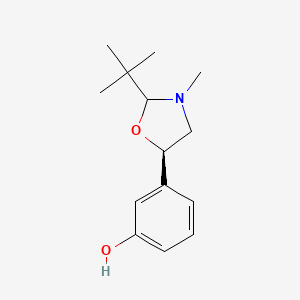
Tyrosyl-prolyl-phenylalanyl-proline
Overview
Description
beta-Casomorphin 4 exhibits moderate analgesic activity for mu receptors.
Mechanism of Action
Target of Action
Beta-Casomorphin 4, also known as L-tyrosyl-L-prolyl-L-phenylalanyl-L-proline or Tyrosyl-prolyl-phenylalanyl-proline, is an opioid peptide derived from the digestion of the milk protein casein . It primarily targets opioid receptors that are widely present in the gut, brain, and internal organs .
Mode of Action
Upon release during digestion, beta-Casomorphin 4 can attach to these opioid receptors, triggering a series of physiological responses . These include increased expression of inflammatory markers, modulation of gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release (gastrin, cholecystokinin, secretin, and gastrin inhibitory peptide), development of wheal and flare reactions, and mucus production .
Biochemical Pathways
The action of beta-Casomorphin 4 affects several biochemical pathways. It plays a role in the regulation of fat intake and postprandial metabolism . It also influences the induction of inflammatory response in the gut through increased expression of inflammatory markers like myeloperoxidase, antibodies, and toll-like receptors .
Pharmacokinetics
Beta-Casomorphin 4 is released during gastrointestinal digestion with a combination of various enzymes including pepsin, trypsin, chymotrypsin, elastase, leucine aminopeptidase, elastase, and carboxypeptidase . It is highly sensitive to hydrolysis by dipeptidyl peptidase iv, which strongly limits or prevents the transfer of these peptides in an intact form across the intestinal mucosa and the blood-brain barrier .
Result of Action
The action of beta-Casomorphin 4 results in both protective and adverse effects. It has been associated with analgesic effects and the manifestation of sedative activity . It also plays a significant role in sudden infant death syndrome (SIDS) and heart-related attributes, producing cardiovascular activity and the creation of bradycardia and hypotension .
Action Environment
The action, efficacy, and stability of beta-Casomorphin 4 are influenced by various environmental factors. These include the permeability of the intestinal barrier and the constrained biosynthesis of dipeptidyl peptidase-4 (DPP4), which can affect the peptide’s ability to attach to opioid receptors . The role of the microbiome is also significant but challenging to further elucidate, with microbiome effects ranging across gut-condition indicators and modulators, and potentially as systemic causal factors .
Biochemical Analysis
Biochemical Properties
Beta-Casomorphin 4 plays a significant role in physiology, metabolism, immunomodulation, and inflammation . It interacts with various enzymes, proteins, and other biomolecules, particularly opioid receptors . The peptide has been shown to bind μ-receptors , influencing a range of biochemical reactions.
Cellular Effects
Beta-Casomorphin 4 influences various types of cells and cellular processes. It has been shown to increase the induction of inflammatory response in mice gut through increased expression of inflammatory markers . It also affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Beta-Casomorphin 4 exerts its effects at the molecular level through several mechanisms. It binds to endogenous opioid receptors, demonstrating morphine-like activity . This binding can lead to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
Beta-Casomorphin 4 is involved in several metabolic pathways. It is produced during gastrointestinal digestion, simulated gastrointestinal digestion, and fermentation . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGNJQAPLOBXDM-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225142 | |
| Record name | beta-Casomorphin 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74171-19-0 | |
| Record name | beta-Casomorphin 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074171190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Casomorphin 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: β-Casomorphin-4 is a tetrapeptide with the amino acid sequence tyrosine-proline-phenylalanine-proline. Its molecular formula is C23H29N5O5 and its molecular weight is 451.5 g/mol [, ]. Specific spectroscopic data regarding this peptide would require further investigation within the provided research articles.
A: Structural modifications significantly impact β-Casomorphin-4's activity. For instance, C-terminal amidation enhances opioid potency in both the guinea pig ileum and mouse vas deferens, as well as increasing its affinity for μ-opioid receptors []. Substituting D-alanine at position 2 further increases potency in the guinea pig ileum and notably elevates binding to δ-opioid receptors in the brain []. These findings highlight the importance of specific structural features for receptor binding and subsequent biological effects.
A: Yes, research shows that β-casomorphins can influence gastrointestinal motility. Studies in rats demonstrated that casein, the precursor of β-casomorphins, significantly delayed gastric emptying and increased gastrointestinal transit time compared to whey protein [, ]. This effect was partially or completely reversed by naloxone, an opioid receptor antagonist, suggesting the involvement of opioid receptors in mediating these effects [, ].
A: Preliminary research suggests a potential link between β-casomorphin-4 and immune modulation. One study found that a casein-free diet significantly prolonged survival and reduced parameters of systemic lupus erythematosus (SLE) in a mouse model []. While this study didn't specifically isolate the effects of β-casomorphin-4, it raises intriguing questions about the potential immunomodulatory role of casein-derived peptides, warranting further investigation.
A: Research indicates potential species-specific responses to β-casomorphin-4. For example, in a study comparing Wistar Albino Glaxo (WAG) and spontaneously hypertensive rats (SHR), the analgesic effects of β-casomorphin-4, measured by tail-flick latency, were significantly greater in SHR []. These findings suggest potential variations in receptor density, affinity, or downstream signaling pathways between different species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




